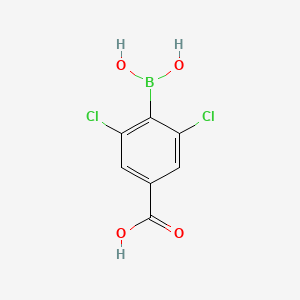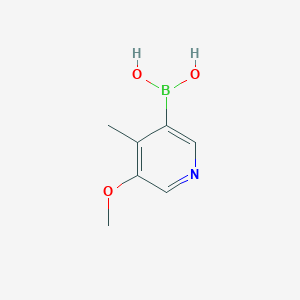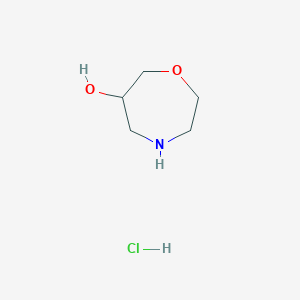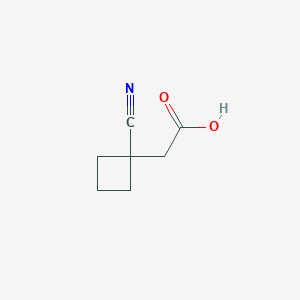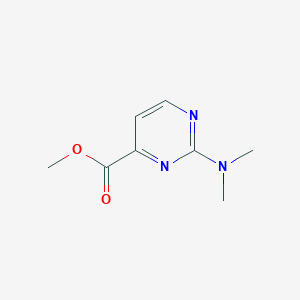
2-Methyl-2-(methylamino)propanoic acid hydrochloride
説明
2-Methyl-2-(methylamino)propanoic acid hydrochloride, also known as N,2-dimethylalanine hydrochloride, is a compound with the CAS Number: 1223405-15-9 . It has a molecular weight of 153.61 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11NO2.ClH/c1-5(2,6-3)4(7)8;/h6H,1-3H3,(H,7,8);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .科学的研究の応用
1. Neurotoxicity and Neurodegenerative Disease Research
2-Amino-3-(methylamino)propanoic acid (BMAA), a derivative of 2-Methyl-2-(methylamino)propanoic acid hydrochloride, has been studied for its role in neurodegenerative diseases. Duncan et al. (1992) explored the oral bioavailability of BMAA in cynomolgus monkeys, finding high absorption into the systemic circulation, which suggests its potential relevance in studying neurotoxicity and neurological disorders like amyotrophic lateral sclerosis-parkinsonism dementia (ALS-PD) (Duncan et al., 1992).
2. Synthesis and Chemical Analysis
The compound has been synthesized and analyzed for research purposes. Hu and Ziffer (1990) described the synthesis of BMAA from α-acetamidoacrylic acid and [15N]-methylamine, showcasing its utility in chemical research and analysis (Hu & Ziffer, 1990).
3. Pharmaceutical Development
Research on derivatives of 2-Methyl-2-(methylamino)propanoic acid hydrochloride has contributed to pharmaceutical development. Taddei et al. (2002) studied a racemic propanoic acid derivative, identifying its polymorphic forms and their stability, which is critical in the development and manufacturing of pharmaceuticals (Taddei et al., 2002).
4. Fluorescence Derivatization
The compound has been utilized in fluorescence derivatization, as studied by Frade et al. (2007). They explored its coupling to amino acids, yielding derivatives with strong fluorescence, useful in biological assays and spectroscopic studies (Frade et al., 2007).
5. Herbicide Research
Shimabukuro et al. (1978) researched a derivative of 2-Methyl-2-(methylamino)propanoic acid in the context of herbicides, investigating its physiological effects on plant growth and development, demonstrating its potential application in agricultural science (Shimabukuro et al., 1978).
6. Forensic Science
The compound's derivatives have been identified and analyzed in forensic science. Nycz et al. (2016) identified novel hydrochloride salts of cathinones, demonstrating the compound's application in forensic investigations (Nycz et al., 2016).
Safety and Hazards
特性
IUPAC Name |
2-methyl-2-(methylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-5(2,6-3)4(7)8;/h6H,1-3H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLVPSLGJCWYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



